3-(Pentabromophenoxy)propane-1,2-diol
Description
3-(Pentabromophenoxy)propane-1,2-diol is a brominated flame retardant compound with the molecular formula C9H7Br5O3. It is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials. This compound is used in a variety of applications, including electronics, textiles, and construction materials, to enhance fire safety.
Properties
CAS No. |
75734-94-0 |
|---|---|
Molecular Formula |
C9H7Br5O3 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentabromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H7Br5O3/c10-4-5(11)7(13)9(8(14)6(4)12)17-2-3(16)1-15/h3,15-16H,1-2H2 |
InChI Key |
KACYAXNCQAHKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentabromophenoxy)propane-1,2-diol typically involves the bromination of phenoxypropanediol. The process begins with the preparation of phenoxypropanediol, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 3-(Pentabromophenoxy)propane-1,2-diol is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The bromination reaction is carefully monitored to ensure complete conversion of the starting material and to minimize the formation of by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pentabromophenoxy)propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of less brominated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Flame Retardant Properties
1. Mechanism of Action
The flame-retardant properties of 3-(Pentabromophenoxy)propane-1,2-diol stem from its ability to release bromine radicals when exposed to high temperatures. These radicals interrupt the combustion process by quenching free radicals in the flame, thereby reducing flammability and delaying ignition .
2. Applications in Materials
This compound is predominantly used in various polymers and materials, including:
- Polypropylene (PP)
- Polyethylene (PE)
- Acrylonitrile Butadiene Styrene (ABS)
- Polyvinyl Chloride (PVC)
- Epoxy Resins
These materials benefit from enhanced fire resistance, making them suitable for applications in electronics, construction, and automotive industries .
Safety and Toxicological Considerations
1. Health Risks
While 3-(Pentabromophenoxy)propane-1,2-diol is effective as a flame retardant, concerns regarding its toxicity have been raised. Brominated flame retardants are known to pose risks such as endocrine disruption and potential carcinogenic effects. Studies indicate that exposure to high levels of brominated compounds may lead to adverse health outcomes, including reproductive toxicity and developmental issues .
2. Regulatory Status
The regulatory landscape surrounding brominated flame retardants is evolving. In many regions, there are increasing restrictions on the use of certain brominated compounds due to their persistence in the environment and potential bioaccumulation. This has prompted research into safer alternatives while ensuring compliance with safety standards .
Case Studies
1. Industrial Applications
A significant case study involves the use of 3-(Pentabromophenoxy)propane-1,2-diol in the manufacturing of printed circuit boards (PCBs). The compound's incorporation into PCB substrates has demonstrated effective fire resistance during thermal testing, leading to its adoption in various electronic devices .
2. Consumer Products
Another notable application is in textiles treated with this compound to enhance fire safety. Fabrics used in upholstery and curtains have been shown to meet stringent flammability standards when treated with 3-(Pentabromophenoxy)propane-1,2-diol, thereby reducing the risk of fire hazards in residential settings .
Comparative Analysis of Flame Retardants
| Property/Characteristic | 3-(Pentabromophenoxy)propane-1,2-diol | Alternative Flame Retardants |
|---|---|---|
| Bromine Content | High | Variable |
| Flame Retardancy Mechanism | Free radical quenching | Varies by chemical structure |
| Toxicity Level | Moderate to High | Low to Moderate |
| Environmental Persistence | High | Varies |
| Regulatory Restrictions | Increasing | Varies |
Mechanism of Action
The flame retardant properties of 3-(Pentabromophenoxy)propane-1,2-diol are primarily due to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound also forms a char layer on the surface of the material, which acts as a barrier to heat and oxygen, further reducing flammability.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different chemical structure.
Hexabromocyclododecane: A cyclic brominated flame retardant used in similar applications.
Decabromodiphenyl ether: A brominated flame retardant with a higher bromine content.
Uniqueness
3-(Pentabromophenoxy)propane-1,2-diol is unique due to its specific molecular structure, which provides a balance between high bromine content and functional groups that enhance its reactivity and compatibility with various materials. Its effectiveness as a flame retardant, combined with its versatility in different applications, makes it a valuable compound in the field of fire safety.
Biological Activity
3-(Pentabromophenoxy)propane-1,2-diol (CAS No. 75734-94-0) is a brominated flame retardant that has garnered attention due to its potential biological activities and environmental implications. This compound is primarily used in various industrial applications, including plastics and textiles, to enhance fire resistance. However, its biological effects are increasingly being studied, particularly concerning toxicity and endocrine disruption.
Chemical Structure and Properties
The molecular structure of 3-(Pentabromophenoxy)propane-1,2-diol consists of a propane backbone with two hydroxyl groups and five bromine atoms attached to a phenoxy group. This configuration contributes to its hydrophobic nature and affects its interaction with biological systems.
The biological activity of 3-(Pentabromophenoxy)propane-1,2-diol is believed to be linked to its ability to disrupt normal cellular functions through several mechanisms:
- Endocrine Disruption : Brominated flame retardants are known for their potential to interfere with hormonal systems. Studies suggest that compounds like 3-(Pentabromophenoxy)propane-1,2-diol may mimic or inhibit hormone activity, leading to reproductive and developmental issues in exposed organisms .
- Toxicity Profiles : Research indicates that exposure to high levels of this compound can result in acute toxicity, affecting liver and kidney function in animal models. Chronic exposure has been associated with neurodevelopmental issues .
In Vitro and In Vivo Studies
Several studies have investigated the biological effects of 3-(Pentabromophenoxy)propane-1,2-diol:
Case Studies
A notable case study highlighted the effects of brominated flame retardants on aquatic ecosystems. The study revealed that these compounds could bioaccumulate in fish, leading to endocrine disruption and altered reproductive behaviors .
Data Summary
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